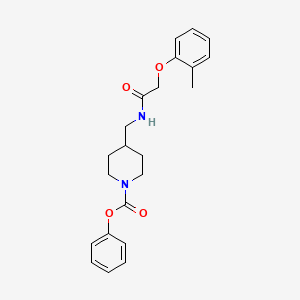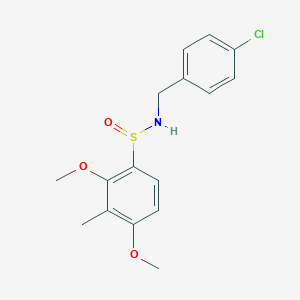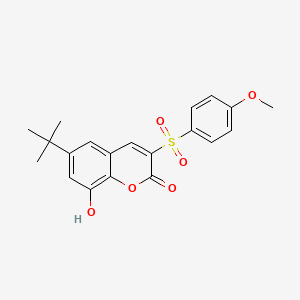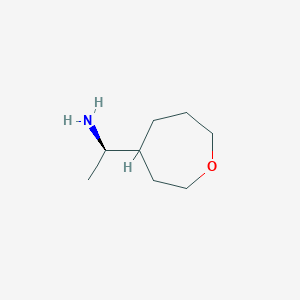![molecular formula C15H15NO5 B2839334 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide CAS No. 477885-64-6](/img/structure/B2839334.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide” is a chemical compound with the CAS Number: 175728-10-6 . It has a molecular weight of 255.27 and its IUPAC name is N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H17NO5/c1-11(2,3)10(16)13-6-7-8(14)17-12(4,5)18-9(7)15/h6H,1-5H3,(H,13,16) . This code provides a detailed description of the molecule’s structure. The structure is also stabilized by inter- and intramolecular N-H…O hydrogen bonds and weak C-H…O interactions .Chemical Reactions Analysis
The principal pathway in the photochemical transformation of a related compound, 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, is splitting out of nitrogen and the Wolff rearrangement to give the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid . This compound undergoes decarboxylation only at temperatures above 150 °C, whereas it undergoes hydrolysis to a hydroxymalonic acid in the presence of trifluoroacetic acid .Physical and Chemical Properties Analysis
The compound is solid in physical form . The crystals are monoclinic, with a = 5.3179 (2), b = 18.6394 (6), c =10.8124 (3) Å, β = 100.015 (2)°, Z = 4, sp. gr. P 2 1 / c, R = 0.0381 for 2537 reflections with I > 2σ (I) .科学的研究の応用
Synthetic Opioid Research
Research on synthetic opioids, including N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide, contributes significantly to drug development. These studies aim to identify compounds with reduced side effects, such as lower dependence and abuse potential. Synthetic opioids have been a subject of forensic analysis due to their emergence as new psychoactive substances on the market (Elliott, Brandt, & Smith, 2016).
Tumor Imaging and Proliferation Assessment
This compound has been evaluated in tumor imaging and proliferation studies. Specifically, its derivatives have been used in PET (Positron Emission Tomography) scans to assess cellular proliferation in tumors, offering insights into the treatment and management of cancer (Dehdashti et al., 2013).
Chemical Synthesis and Structure Studies
The compound plays a role in the synthesis and structural analysis of various chemicals. For instance, research into the synthesis and reactivity of certain carbene complexes involves similar structures, contributing to advancements in organometallic chemistry (Li et al., 2010). Also, studies on the activation of ammonia by diamidocarbenes, which are structurally related to this compound, contribute to a better understanding of chemical reactions and their potential applications (Hudnall, Moerdyk, & Bielawski, 2010).
Pharmacological Studies
In pharmacology, this compound and its derivatives are used to study sigma-2 receptors, which are significant in understanding various biological processes and potentially developing new therapeutics (Xu et al., 2005).
Food and Organism Chemistry
In the field of food and organism chemistry, related compounds are studied for their formation during processing and cooking. These studies are crucial in understanding the chemical changes in food and their implications for health (Nemet, Varga-Defterdarović, & Turk, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9-6-4-5-7-10(9)12(17)16-8-11-13(18)20-15(2,3)21-14(11)19/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAHHRFMNOZNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)
![ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2839256.png)



![N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2839261.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)

![tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate](/img/structure/B2839264.png)


![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)
![11-(2-methoxypyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2839272.png)
